molecular formula C16H23NO2 B1589463 Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate CAS No. 406233-25-8

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Cat. No. B1589463
M. Wt: 261.36 g/mol
InChI Key: NXQBRXZLDJYLMH-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a chemical compound with the CAS Number: 406233-25-8 . It has a molecular weight of 261.36 and its IUPAC name is ethyl 4-(4,4-dimethyl-1-piperidinyl)benzoate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is 1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a solid substance . It has a melting point range of 88 - 90°C .

Scientific Research Applications

Synthesis and Metabolite Research

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate's applications in scientific research are multifaceted, particularly in the realm of synthetic chemistry. One significant area of application is in the synthesis of potential metabolites. For instance, Sunthankar et al. (1993) synthesized potential metabolites of this compound, focusing on developing stereospecific oxidizing reagents and conditions for these sensitive systems. This research provides foundational knowledge for further studies in drug development and metabolic pathways (Sunthankar et al., 1993).

Pharmaceutical Development and Biological Activity

In pharmaceutical development, the structural properties and biological activities of compounds related to ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate are of interest. For example, Waugh et al. (1985) investigated the synthesis and characterization of selected heteroarotinoids, assessing their pharmacological activity. Such studies are crucial for understanding the compound's potential therapeutic uses and its mechanism of action in various biological systems (Waugh et al., 1985).

Biochemical Research and Hormonal Activity

The compound has also been explored in biochemical research, particularly concerning hormonal activities. Furuta et al. (2010) prepared analogues of ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate and evaluated their anti-juvenile hormone activities. Such studies contribute significantly to our understanding of hormonal regulation in insects and potentially offer insights into pest control strategies (Furuta et al., 2010).

Materials Science and Chemical Characterization

Furthermore, the compound finds application in materials science. For instance, its derivatives have been studied for their potential in creating novel materials with unique properties. Wang et al. (2015) developed fluorescent probes based on derivatives of ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, demonstrating its utility in developing new materials for detecting carbon dioxide levels (Wang et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQBRXZLDJYLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470058
Record name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

CAS RN

406233-25-8
Record name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Wendt, W Shen, A Kunzer… - Journal of medicinal …, 2006 - ACS Publications
Development of a rationally designed potentiator of cancer chemotherapy, via inhibition of Bcl-X L function, is described. Lead compounds generated by NMR screening and directed …
Number of citations: 159 pubs.acs.org

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